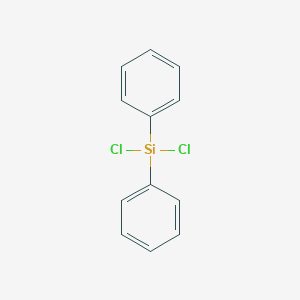

Dichlorodiphenylsilane

Description

Propriétés

IUPAC Name |

dichloro(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYHAQZDCICNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Si | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29386-52-5 | |

| Record name | Dichlorodiphenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29386-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026494 | |

| Record name | Dichlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 °F at 760 mmHg (USCG, 1999), 305 °C | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

288 °F (USCG, 1999), 288 °F (142 °C) CC | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.204 g/cu cm at 25 °C, Density: 1.19 at 20 °C | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.45 (Air = 1) | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000796 [mmHg], VP: 4.986 kPa at 192.1 °C | |

| Record name | Dichlorodiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

80-10-4 | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIPHENYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/diphenyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08811ZE689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22 °C | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dichlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound, serving as a key precursor in the synthesis of a wide array of silicon-based materials.[1] Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in polymer chemistry, particularly in the production of silicone resins and oils.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[2][3] It is a moisture-sensitive compound that requires careful handling.[4] The physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Cl₂Si |

| Molecular Weight | 253.19 g/mol [2] |

| Appearance | Colorless liquid[3] |

| Odor | Pungent[2][3] |

| Boiling Point | 305 °C[3] |

| Melting Point | -22 °C[2] |

| Density | 1.204 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.578[3] |

| Solubility | Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2] It reacts with water.[2] |

| Vapor Density | >1 (vs air)[5] |

| Vapor Pressure | 2 mmHg at 125 °C[5] |

| Flash Point | 142 °C (closed cup)[5] |

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This reactivity is the foundation of its use as a monomer in polymerization and as a versatile intermediate in organosilicon synthesis.

Hydrolysis and Condensation

This compound reacts vigorously with water, including atmospheric moisture, in a hydrolysis reaction to form diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂) and hydrochloric acid.[2][4][6] The diphenylsilanediol intermediate is often unstable and can readily undergo condensation to form siloxane polymers (polysiloxanes), the backbones of silicone materials.[1] The overall process is fundamental to the production of phenyl-containing silicone resins, which are valued for their thermal stability and dielectric properties.[1]

Reaction with Alcohols

Similar to its reaction with water, this compound reacts with alcohols to form alkoxysilanes. This alcoholysis reaction involves the substitution of the chlorine atoms with alkoxy groups (-OR), producing dialkoxydiphenylsilanes and hydrochloric acid. The reactivity generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance.[7]

Grignard Reactions

This compound readily undergoes reaction with Grignard reagents (RMgX). This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of organic groups to the silicon atom, replacing the chlorine atoms. This versatility makes it a cornerstone of synthetic organosilicon chemistry for creating compounds with tailored properties.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Diphenylsilanediol

This protocol describes the controlled hydrolysis of this compound to synthesize diphenylsilanediol.

Materials:

-

This compound

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Charging the Reactor: In the flask, prepare a solution of this compound (1 equivalent) dissolved in a 1:1 (v/v) mixture of toluene and diethyl ether.

-

Preparation of Aqueous Solution: In a separate beaker, prepare a solution of deionized water (10 equivalents) containing sodium bicarbonate (2.2 equivalents) to neutralize the HCl byproduct. Transfer this solution to the dropping funnel.

-

Reaction Execution: While vigorously stirring the organic solution at room temperature, add the aqueous sodium bicarbonate solution dropwise from the dropping funnel over 1-2 hours.

-

Work-up: After the addition is complete, transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it with deionized water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude diphenylsilanediol.

-

Purification: Recrystallize the crude product from a minimal amount of hot acetone, followed by the dropwise addition of water until turbidity is observed. Cool the solution to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Reaction of this compound with a Grignard Reagent (Phenylmagnesium Bromide)

This protocol outlines the synthesis of tetraphenylsilane (B94826) via the reaction of this compound with phenylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

-

-

Reaction with this compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

In a separate flask, prepare a solution of this compound in anhydrous diethyl ether.

-

Slowly add the this compound solution to the cooled Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Quenching and Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude tetraphenylsilane can be purified by recrystallization from a suitable solvent such as toluene or xylene.

-

Conclusion

This compound is a highly reactive and versatile organosilicon compound with significant applications in polymer science and organic synthesis. Its reactivity is primarily centered around the two silicon-chlorine bonds, which readily undergo nucleophilic substitution. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a practical starting point for the synthesis of key derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of Diphenyldichlorosilane | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of Dichlorodiphenylsilane from Phenylmagnesium Chloride

Abstract

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon intermediate used extensively in the synthesis of silicone polymers, resins, and as a protecting group in organic synthesis.[1] Its production via the Grignard reaction, specifically from phenylmagnesium chloride and a silicon tetrachloride precursor, remains a fundamental and widely practiced method.[2][3] This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and critical process parameters. Quantitative data from various sources are summarized for comparative analysis, and key processes are visualized to enhance understanding.

Introduction

The genesis of organosilane chemistry is deeply rooted in the application of Grignard reagents to form silicon-carbon bonds, a technique pioneered by F. Stanley Kipping in the early 20th century.[2] The reaction of phenylmagnesium chloride (PhMgCl) with silicon tetrachloride (SiCl₄) is a classic example of nucleophilic substitution at a silicon center.[4] While effective, the reaction's primary challenge lies in controlling the degree of phenyl group substitution to selectively yield this compound over byproducts like phenyltrichlorosilane (B1630512) (PhSiCl₃) and triphenylchlorosilane (Ph₃SiCl).[5] This guide focuses on the methodologies developed to optimize the selective synthesis of the desired dichlorosilane (B8785471).

Overall Reaction and Mechanism

The synthesis is a two-step process: first, the formation of the Grignard reagent, and second, its reaction with silicon tetrachloride.

Step 1: Phenylmagnesium Chloride Formation

Step 2: Reaction with Silicon Tetrachloride

The reaction proceeds via nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic silicon atom of silicon tetrachloride.[6] The stoichiometry is critical; a 2:1 molar ratio of PhMgCl to SiCl₄ theoretically favors the formation of this compound.[7][8]

Experimental Protocols

This section details generalized and specific experimental procedures derived from established literature and patents.

Preparation of Phenylmagnesium Chloride (Grignard Reagent)

The preparation of the Grignard reagent is a critical initial step that must be conducted under anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Method A: Ethereal Solvent Method

-

Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be flame-dried.

-

Reagents:

-

Magnesium turnings

-

Chlorobenzene (B131634) (PhCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[9]

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

-

-

Procedure:

-

Place magnesium turnings in the flask under a positive pressure of inert gas.

-

Add a small amount of the anhydrous solvent and the initiator.

-

Prepare a solution of chlorobenzene in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the chlorobenzene solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubble formation and a cloudy appearance.

-

Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting grey-to-brown solution is the phenylmagnesium chloride reagent.[10]

-

Method B: Solvent-Free/High-Temperature Method

-

Apparatus: As above, but suitable for higher temperatures.

-

Reagents:

-

Procedure:

-

Under nitrogen protection, charge the reactor with magnesium chips, the catalyst, chlorobenzene, and the initiator.[8]

-

Heat the mixture with stirring to 130-135°C.[8]

-

Maintain the reaction at reflux for approximately 2 hours, or until the magnesium has been consumed.[8]

-

The resulting solution is the phenyl Grignard reagent in excess chlorobenzene. This method enhances the solubility of the Grignard reagent and improves reaction selectivity.[8]

-

Synthesis of this compound

Procedure:

-

Cool the prepared phenylmagnesium chloride solution to a controlled temperature, typically 40-50°C.[8]

-

In a separate, dry dropping funnel, prepare a solution of silicon tetrachloride, potentially diluted with an inert solvent like toluene (B28343) or hexane.[8]

-

Add the silicon tetrachloride solution dropwise to the vigorously stirred Grignard reagent. The molar ratio of Grignard reagent to SiCl₄ should be approximately 2:1.[8] A significant exotherm may occur, and the addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue stirring and heat the mixture to reflux for several hours to drive the reaction to completion.[8]

Work-up and Purification

-

Filtration: Cool the reaction mixture to room temperature. The primary byproduct, magnesium chloride (MgCl₂), precipitates as a fine white solid. Filter the mixture to remove these suspended solids.[7][8]

-

Solvent Removal: Transfer the filtrate to a distillation apparatus. If a high-boiling solvent like chlorobenzene was used, it can be recovered via atmospheric distillation.[8]

-

Vacuum Distillation: The crude this compound is purified by vacuum distillation. The product is collected as a colorless liquid.[8][11]

Data Presentation

Table 1: Reactants and Molar Ratios for Selective Synthesis

| Reactant | Role | Typical Molar Ratio (vs. SiCl₄) | Reference(s) |

| Phenylmagnesium Chloride | Phenylating Agent | 2 | [7][8] |

| Silicon Tetrachloride | Silicon Source | 1 | [7][8] |

| Chlorobenzene | Grignard Precursor | >2 (can also be solvent) | [8] |

| Magnesium | Metal Reagent | ~2 | [8] |

| Diethyl Ether / THF | Grignard Solvent | Not specified | [9] |

| Toluene / Hexane | Reaction Solvent | Not specified | [8] |

| LiCl / AlCl₃ | Catalyst | Catalytic amount | [8] |

Table 2: Reaction Conditions

| Parameter | Value Range | Notes | Reference(s) |

| Grignard Formation Temp. | 35-135°C | Lower end for ethereal solvents, higher end for solvent-free method. | [8][12] |

| SiCl₄ Addition Temp. | 40-50°C | Controlled addition is crucial to manage the exothermic reaction. | [8] |

| Reaction Time | 2-6 hours | Varies with scale and specific conditions. | [8] |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent reaction with moisture and oxygen. | [7][8] |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Cl₂Si | [3][6] |

| Molecular Weight | 253.20 g/mol | [6] |

| Appearance | Colorless liquid | [3][6] |

| Odor | Pungent | [3] |

| Density | 1.22 g/mL at 25°C | [6] |

| Boiling Point | 305°C (atm) 150°C (210 Pa) 123-126°C (20 mmHg) | [6][8][11] |

| Melting Point | -22°C | [3] |

| ¹H NMR | δ 7.49-7.83 [m, 10H, Si(C₆H₅)] | [11] |

| ¹³C NMR | δ 128.47, 131.87, 131.91, 134.11 [m, 12C, Si(C₆H₅)] | [11] |

| ²⁹Si NMR | δ 5.41 [s, 1Si, Ph₂SiCl₂] | [11] |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Overall reaction pathway for this compound synthesis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

This compound: Corrosive and reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[3][13] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phenylmagnesium Chloride: Grignard reagents are highly flammable, air- and moisture-sensitive.[10] They can cause severe skin burns and eye damage.[10] All manipulations should be performed under a dry, inert atmosphere.

-

Silicon Tetrachloride: A volatile, corrosive liquid that reacts vigorously with water to form HCl.[4] Inhalation can cause respiratory irritation.

Conclusion

The synthesis of this compound via the Grignard reaction of phenylmagnesium chloride and silicon tetrachloride is a robust and scalable method. Success hinges on precise control over stoichiometry and rigorous adherence to anhydrous reaction conditions to maximize the yield of the desired product and minimize the formation of other phenylchlorosilanes. The purification is straightforward, typically involving filtration followed by vacuum distillation. This guide provides the foundational technical details necessary for researchers to successfully and safely perform this important organosilicon synthesis.

References

- 1. DIPHENYLDICHLOROSILANE, 99% | [gelest.com]

- 2. gelest.com [gelest.com]

- 3. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Diphenyldichlorosilane [jxpinhan.com]

- 8. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 9. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 10. Phenylmagnesium Chloride | 100-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound extensively utilized as a precursor in the synthesis of phenyl-substituted silicones. These polymers are valued for their thermal stability, dielectric properties, and biocompatibility, rendering them significant in various scientific and industrial sectors, including advanced materials and drug delivery systems. The foundational reaction governing the transformation of this compound into its polymeric derivatives is hydrolysis. This technical guide provides a comprehensive exploration of the mechanism of this compound hydrolysis, detailing the reaction pathways, intermediates, and subsequent condensation processes. This document synthesizes current scientific understanding, presents available quantitative data, and provides detailed experimental protocols for the study of this reaction, aimed at professionals engaged in research and development.

Core Reaction Mechanism: From this compound to Polydiphenylsiloxane

The conversion of this compound to polydiphenylsiloxane is a two-stage process involving an initial rapid hydrolysis followed by a subsequent, typically slower, condensation stage.

Stage 1: Hydrolysis via Nucleophilic Substitution

The hydrolysis of this compound is a classic example of nucleophilic substitution at a silicon center. The silicon atom in this compound is electrophilic due to the high electronegativity of the two chlorine atoms and the two phenyl groups. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the silicon atom. This reaction is vigorous and exothermic.[1]

The generally accepted mechanism proceeds in a stepwise manner for each of the two chlorine atoms:

-

First Hydrolysis Step: A water molecule attacks the silicon atom of this compound, leading to the formation of a pentacoordinate silicon intermediate. This intermediate is transient and rapidly eliminates a chloride ion (Cl⁻) and a proton (H⁺), which combine to form hydrochloric acid (HCl). The product of this first step is chlorodiphenylsilanol ((C₆H₅)₂Si(OH)Cl).

-

Second Hydrolysis Step: A second water molecule attacks the silicon atom of the intermediate chlorodiphenylsilanol. Similar to the first step, a pentacoordinate intermediate is formed, which then eliminates the second chloride ion and a proton, yielding diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂) and another molecule of hydrochloric acid.

The overall hydrolysis reaction can be summarized as:

(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

While the existence of a pentacoordinate silicon intermediate is widely accepted in the mechanistic discussion of nucleophilic substitution at silicon, its direct observation for this specific reaction is challenging due to its high reactivity.[2][3]

Stage 2: Condensation of Diphenylsilanediol

Diphenylsilanediol, the product of hydrolysis, is a relatively stable crystalline solid under neutral conditions but is prone to condensation, especially in the presence of acidic or basic catalysts, or upon heating.[4] The condensation reaction involves the elimination of a water molecule from two silanol (B1196071) groups to form a stable siloxane bond (Si-O-Si). This process is the basis for the formation of polydiphenylsiloxanes.

The condensation can proceed to form either cyclic or linear oligomers and polymers. The nature of the final product is highly dependent on the reaction conditions.

-

Acid Catalysis: In the presence of acid (such as the HCl generated during hydrolysis), condensation is promoted. Under these conditions, the formation of cyclic trimers (hexaphenylcyclotrisiloxane) and tetramers (octaphenylcyclotetrasiloxane) is often favored.

-

Base Catalysis: Basic conditions also accelerate the condensation of silanols.[4]

-

Thermal Condensation: Heating diphenylsilanediol in the absence of a solvent can also induce condensation to form oligomers and polymers.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and logical flow of the this compound hydrolysis and subsequent condensation.

Quantitative Data

However, quantitative data is available for the subsequent thermal condensation of diphenylsilanediol. The following table summarizes the monomer content of diphenylsilanediol over time at various temperatures, as determined by gravimetric analysis.

| Temperature (°C) | Time (h) | Monomer Content (%) |

| 120 | 1 | ~95 |

| 120 | 5 | ~80 |

| 120 | 10 | ~70 |

| 140 | 1 | ~90 |

| 140 | 5 | ~65 |

| 140 | 10 | ~50 |

| 160 | 1 | ~80 |

| 160 | 5 | ~40 |

| 160 | 10 | ~25 |

| 180 | 1 | ~65 |

| 180 | 5 | ~20 |

| 180 | 10 | ~10 |

Data adapted from gravimetric studies on the thermal condensation of diphenylsilanediol.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of diphenylsilanediol and for monitoring the kinetics of this compound hydrolysis.

Synthesis of Diphenylsilanediol

This protocol is adapted from established procedures for the hydrolysis of this compound to yield diphenylsilanediol.[6][7]

Materials:

-

This compound ((C₆H₅)₂SiCl₂)

-

Toluene

-

tert-Butanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a mixture of 160 mL of deionized water and 40 mL of tert-butanol. Stir the mixture vigorously.

-

Addition of this compound: Prepare a solution of 20 g of this compound in 20 mL of toluene. Add this solution to the dropping funnel.

-

Hydrolysis: Add the this compound solution dropwise to the stirred water/tert-butanol mixture over a period of 30-60 minutes. Maintain the reaction temperature below 30°C using an ice bath if necessary. A white precipitate of diphenylsilanediol will form.

-

Stirring: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete hydrolysis.

-

Isolation: Isolate the crude diphenylsilanediol by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of deionized water until the washings are neutral to pH paper (to remove HCl). Then, wash with a small amount of cold acetone to remove any unreacted starting material and solvent.

-

Drying: Dry the purified diphenylsilanediol in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: The final product can be characterized by melting point determination and spectroscopic methods (e.g., FTIR, NMR).

Kinetic Analysis of this compound Hydrolysis by Titration

Due to the rapid nature of the hydrolysis and the production of HCl, the reaction kinetics can be monitored by titrating the generated acid over time.

Materials:

-

This compound

-

Anhydrous acetone (or other suitable inert solvent)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Burette

-

Pipettes

-

Stopwatch

Procedure:

-

Reaction Setup: In a thermostatted reaction vessel, place a known volume of anhydrous acetone. Begin stirring.

-

Initiation of Reaction: At time t=0, inject a precise amount of this compound into the acetone, followed immediately by a known, substoichiometric amount of deionized water. Start the stopwatch.

-

Sampling: At predetermined time intervals (e.g., every 30 seconds), withdraw a known volume of the reaction mixture (aliquot) and quench it in a flask containing ice-cold deionized water.

-

Titration: Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color.

-

Data Analysis: The amount of HCl produced at each time point is proportional to the extent of the hydrolysis reaction. The concentration of this compound remaining can be calculated from the initial concentration and the amount of HCl produced. The rate constants can then be determined by plotting the concentration data against time and fitting to an appropriate rate law (e.g., pseudo-first-order if water is in large excess).

Conclusion

The hydrolysis of this compound is a fundamental and rapid chemical process that serves as the gateway to the synthesis of a wide array of phenyl-substituted silicone polymers. The reaction proceeds through a well-established nucleophilic substitution mechanism at the silicon center, yielding diphenylsilanediol as a key intermediate. The subsequent condensation of this diol is highly versatile and can be controlled to produce linear or cyclic polysiloxanes with tailored properties. While a detailed quantitative understanding of the initial hydrolysis kinetics remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this important class of organosilicon compounds. A thorough grasp of this mechanism is essential for the rational design and synthesis of advanced silicone-based materials for a multitude of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 6. Page loading... [guidechem.com]

- 7. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]

Spectroscopic Profile of Dichlorodiphenylsilane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dichlorodiphenylsilane (C₁₂H₁₀Cl₂Si), a key intermediate in silicone chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who utilize organosilane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are consistent with a silicon atom bonded to two phenyl rings and two chlorine atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the ten protons of the two phenyl groups. The electron-withdrawing nature of the dichlorosilyl group influences the chemical shifts of these protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.78 - 7.74 | Multiplet | Protons ortho to Si |

| 7.50 - 7.42 | Multiplet | Protons meta & para to Si |

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the phenyl rings. Due to symmetry, four distinct signals are observed for the two equivalent phenyl groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 134.7 | C (ortho) |

| 131.8 | C (para) |

| 131.5 | C (ipso) |

| 128.5 | C (meta) |

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3072 | Medium | Aromatic C-H Stretch |

| 1431 | Strong | Phenyl Ring C=C Stretch, Si-Phenyl |

| 1124 | Strong | In-plane C-H Bending |

| 733 | Strong | Out-of-plane C-H Bending |

| 696 | Strong | Out-of-plane C-H Bending |

| 590 | Strong | Si-Cl Stretch |

| 542 | Strong | Si-Cl Stretch |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique used for volatile compounds like this compound. The mass spectrum is characterized by the molecular ion peak and various fragment ions resulting from the loss of phenyl groups and chlorine atoms.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 252 | 34 | [M]⁺ (Molecular Ion) |

| 254 | 23 | [M+2]⁺ (Isotope Peak) |

| 175 | 35 | [M - C₆H₅]⁺ |

| 177 | 24 | [(M - C₆H₅)+2]⁺ (Isotope Peak) |

| 154 | 100 | [Si(C₆H₅)Cl]⁺ |

Ionization Method: Electron Ionization (70 eV)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (Moisture-Sensitive Sample)

-

Sample Preparation: All operations are conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques to prevent hydrolysis of the chlorosilane.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves, is used as the NMR solvent.

-

Procedure: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of the dried CDCl₃ directly in a clean, dry 5 mm NMR tube.

-

Sealing: The NMR tube is sealed with a tight-fitting cap and further secured with Parafilm® to prevent atmospheric moisture ingress.

-

Data Acquisition: The sealed tube is inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

FT-IR Spectroscopy Protocol (Neat Liquid Film)

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is utilized.

-

Sample Preparation: Since this compound is a liquid, a neat spectrum is obtained. This method avoids interference from solvents.

-

Procedure: In a dry environment, a single drop of this compound is placed onto the surface of one salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: The assembled plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrument-related absorptions. The sample spectrum is then collected.

-

Cleaning: Post-analysis, the salt plates are immediately disassembled and cleaned with a dry, non-protic solvent (e.g., anhydrous hexane (B92381) or chloroform) to prevent damage from the hydrolyzed product (HCl).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile, anhydrous organic solvent such as hexane or dichloromethane.

-

Introduction: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium) into the mass spectrometer's ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach from sample handling to final data integration for structural confirmation.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of Dichlorodiphenylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a key organosilicon compound utilized as an intermediate in the synthesis of silicone polymers and other silicon-containing materials. Its utility in various synthetic pathways is significantly influenced by its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including its reactivity with certain solvent types, and outlines a general protocol for its solubility determination.

Physicochemical Properties Relevant to Solubility

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a relatively non-polar molecule due to the presence of the two phenyl groups, which governs its solubility behavior in organic solvents. A crucial aspect of its chemistry is its high reactivity towards moisture and protic solvents, leading to hydrolysis and the formation of siloxanes and hydrochloric acid.[1][3] This reactivity must be taken into account when selecting a solvent and handling the compound.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Notes |

| Ethers | Diethyl Ether | Soluble[4] | Aprotic, suitable for reactions. |

| Ketones | Acetone | Soluble[4] | Aprotic, suitable for reactions. |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[4] | Aprotic, suitable for reactions. |

| Chloroform | Soluble[3] | Aprotic, suitable for reactions. | |

| Aromatic Hydrocarbons | Benzene | Soluble[4] | Aprotic, suitable for reactions. |

| Esters | Ethyl Acetate | Soluble[3] | Aprotic, suitable for reactions. |

| Alcohols | Ethanol | Soluble (with reaction)[4] | Protic solvent, reacts with this compound. |

Reactivity with Protic Solvents

This compound readily reacts with protic solvents, such as alcohols (e.g., ethanol), and water.[3] The silicon-chlorine bonds are susceptible to nucleophilic attack by the hydroxyl group, leading to the substitution of the chloride ions and the formation of alkoxysilanes or silanols, with the concomitant release of hydrochloric acid. This reaction is a critical consideration for any process involving this compound, as it will be consumed in the presence of such solvents. Therefore, for applications where the integrity of the this compound molecule is required, anhydrous aprotic solvents are essential.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the principles of the "shake-flask" method, a widely accepted technique for solubility measurement. This protocol is adapted from standard methodologies such as the OECD Test Guideline 105 for water solubility, with modifications for reactive organosilicon compounds in organic solvents.[5][6]

Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes and needles

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, Atomic Absorption Spectroscopy for silicon content)[7]

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Saturated Solutions: a. Under an inert atmosphere (e.g., in a glove box) to prevent hydrolysis, add an excess amount of this compound to a pre-weighed glass vial. The excess solid phase is crucial to ensure saturation is reached. b. Record the exact mass of this compound added. c. Add a known volume or mass of the anhydrous organic solvent to the vial. d. Securely cap the vial. e. Prepare at least three replicate samples for each solvent.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle. b. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute.

-

Sampling: a. Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. It is critical to avoid disturbing the undissolved material.

-

Quantification: a. Dilute the collected sample with a known volume of the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or AAS) to determine the concentration of this compound.

-

Calculation: a. Calculate the solubility of this compound in the solvent in units such as g/100 mL or mol/L, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

This compound exhibits good solubility in a range of common aprotic organic solvents, a characteristic that is vital for its application in synthesis. However, its high reactivity with protic solvents, including atmospheric moisture, necessitates careful handling and the use of anhydrous conditions to prevent unwanted side reactions. While quantitative solubility data remains elusive in the public domain, the qualitative information and the general experimental protocol provided in this guide offer valuable insights for researchers, scientists, and drug development professionals working with this important organosilicon compound. The provided workflow can be adapted to generate precise quantitative solubility data under controlled laboratory settings.

References

- 1. oecd.org [oecd.org]

- 2. CAS 80-10-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 80-10-4 [m.chemicalbook.com]

- 4. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. kelid1.ir [kelid1.ir]

A Technical Guide to the Thermal Stability and Decomposition of Dichlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a key organosilicon compound utilized as a precursor in the synthesis of silicone polymers and as a reagent in various chemical transformations. Its thermal stability is a critical parameter, dictating its storage conditions, handling procedures, and applicability in high-temperature processes. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing upon available data for the compound and related organosilanes. While specific thermogravimetric analysis (TGA) data for the monomer is not extensively reported in publicly available literature, the thermal behavior of polymers derived from this compound offers significant insights into its inherent stability.

Thermal Stability Assessment

The thermal stability of this compound is generally considered to be high, a characteristic attributed to the strength of the silicon-carbon and silicon-chlorine bonds, as well as the stabilizing effect of the aromatic phenyl groups. Polymers synthesized from this compound exhibit excellent thermal robustness, with decomposition temperatures typically exceeding 400°C.[1] This suggests that the monomer itself possesses substantial thermal stability.

Decomposition of this compound is known to be initiated by moisture, leading to the formation of hydrochloric acid.[2] Under anhydrous conditions and elevated temperatures, thermal decomposition is expected to proceed through homolytic bond cleavage or molecular rearrangement pathways.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂Si | |

| Molecular Weight | 253.20 g/mol | |

| Boiling Point | 305 °C (lit.) | |

| Vapor Pressure | 2 mmHg (125 °C) |

Note: The boiling point provides an initial indication of the compound's volatility and the temperature range where it exists in the liquid phase at atmospheric pressure.

Thermal Decomposition Analysis

The investigation of the thermal decomposition of this compound involves a multi-faceted analytical approach to determine the onset of decomposition, identify the resulting byproducts, and elucidate the underlying reaction mechanisms. The primary techniques employed for such studies are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Anticipated Decomposition Byproducts

When heated to decomposition, this compound is reported to emit toxic fumes of hydrogen chloride.[2] The formation of phosgene (B1210022) has also been suggested as a possibility.[2] Based on the thermal degradation studies of related phenyl-substituted silanes and chlorosilanes, a range of other decomposition products can be anticipated, particularly under inert pyrolysis conditions. The pyrolysis of phenylsilanes is known to proceed via free-radical mechanisms, potentially leading to the formation of benzene, biphenyl, and various chlorinated and phenyl-substituted silane (B1218182) fragments.[1]

Table 2: Potential Thermal Decomposition Products of this compound

| Product | Chemical Formula | Method of Identification |

| Hydrogen Chloride | HCl | TGA-MS, Py-GC-MS |

| Phosgene | COCl₂ | TGA-MS, Py-GC-MS |

| Benzene | C₆H₆ | Py-GC-MS |

| Biphenyl | C₁₂H₁₀ | Py-GC-MS |

| Chlorinated Silanes | SiClₓ, (C₆H₅)ₓSiClᵧ | Py-GC-MS |

| Phenyl-substituted Silanes | (C₆H₅)ₓSiHᵧ | Py-GC-MS |

| Silicon-containing char | - | TGA (residue) |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound. The following protocols are based on standard procedures for the analysis of air-sensitive and thermally labile compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

Inert gas supply (high-purity nitrogen or argon)

-

Glovebox or inert atmosphere chamber

-

Hermetically sealed aluminum or platinum crucibles

Procedure:

-

Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling and loading into the TGA crucible must be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Sample Loading: An accurately weighed sample (typically 5-10 mg) of this compound is placed into a hermetically sealed crucible.

-

Instrument Setup: The TGA furnace is purged with the inert gas at a constant flow rate (e.g., 50 mL/min) to ensure an oxygen-free environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+)

-

Inert gas supply (high-purity nitrogen or argon)

-

Glovebox or inert atmosphere chamber

-

Hermetically sealed aluminum crucibles

Procedure:

-

Sample Preparation: As with TGA, sample preparation and encapsulation must be conducted in an inert atmosphere.

-

Sample Loading: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC cell is purged with the inert gas at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature from -50 °C to 400 °C at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and reference crucibles is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition events. The area under these peaks is integrated to determine the enthalpy of the transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer (e.g., CDS Analytical Pyroprobe, Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Inert gas supply (high-purity helium) for GC carrier gas.

Procedure:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis tube or onto a sample holder. This should be done quickly to minimize exposure to atmospheric moisture.

-

Pyrolysis: The sample is rapidly heated to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C, 600 °C) in an inert atmosphere within the pyrolyzer. The pyrolysis products are swept directly into the GC injection port.

-

Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar capillary column). A suitable temperature program is used for the GC oven to achieve good separation.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.

-

Data Analysis: The mass spectra of the separated products are compared with spectral libraries (e.g., NIST, Wiley) to identify the individual compounds. The retention times from the gas chromatogram provide additional information for identification.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential decomposition mechanisms, the following diagrams are presented in the DOT language for Graphviz.

Caption: Experimental workflow for thermal analysis.

Caption: Plausible thermal decomposition pathways.

Conclusion

This compound is a thermally stable molecule, with significant decomposition occurring at temperatures likely exceeding its boiling point under atmospheric pressure. While direct quantitative TGA data on the monomer is limited, the high thermal stability of its derivative polymers provides strong indirect evidence of its robustness. The decomposition process, particularly at elevated temperatures in an inert atmosphere, is expected to be complex, likely involving free-radical mechanisms leading to the formation of a variety of aromatic and chlorinated silicon-containing species, in addition to hydrogen chloride. For a comprehensive understanding of its thermal decomposition, a combined analytical approach utilizing TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the thermal properties of this compound and related organosilicon compounds, ensuring safe handling and optimized application in high-temperature environments.

References

An In-depth Technical Guide to Dichlorodiphenylsilane (CAS 80-10-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiphenylsilane (CAS 80-10-4), a prominent organosilicon compound, is a critical precursor in the synthesis of silicone polymers and a versatile agent for surface modification. Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and key applications of this compound. Detailed experimental methodologies for its synthesis, hydrolysis, and use in surface modification are presented, alongside a discussion of its polymerization potential. This document aims to serve as an essential resource for professionals in research, development, and pharmaceutical sciences, facilitating the safe and effective use of this important chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly towards moisture, and its solubility in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Cl₂Si | [2][3] |

| Molecular Weight | 253.2 g/mol | [2][3] |

| CAS Number | 80-10-4 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent, sharp, HCl-like | [2][4] |

| Density | 1.204 g/mL at 25 °C | [2][5] |

| Melting Point | -22 °C | [2][4] |

| Boiling Point | 305 °C | [2][4] |

| Flash Point | 142 °C (closed cup) | [2][6] |

| Vapor Pressure | 2 mm Hg at 125 °C | [2][6] |

| Vapor Density | >1 (vs air) | [2][6] |

| Refractive Index (n20/D) | 1.578 | [2][6] |

| Solubility | Soluble in chloroform, ethyl acetate, ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2][5] | [2][5] |

| Water Solubility | Decomposes | [2][5] |

Safety and Hazard Information

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][5] It is classified as hazardous by OSHA and is fatal in contact with skin, causing severe skin burns and eye damage.[4][5][7] The compound reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride.[2][4]

GHS Hazard Classification: [5][7][8]

-

Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and Crossbones

-

-

Signal Word: Danger

-

Hazard Statements:

-

H310: Fatal in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.[9]

-

-

Precautionary Statements: [5][8]